![molecular formula C8H6BrNOS B1341961 2-溴-4-甲氧基苯并[d]噻唑 CAS No. 3622-39-7](/img/structure/B1341961.png)

2-溴-4-甲氧基苯并[d]噻唑

描述

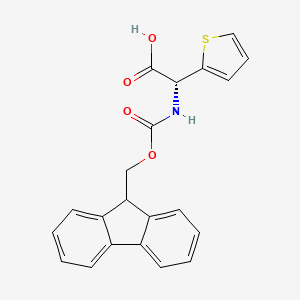

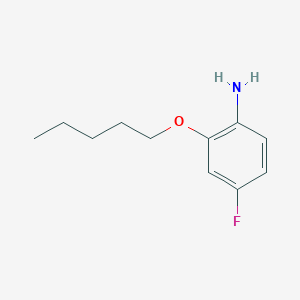

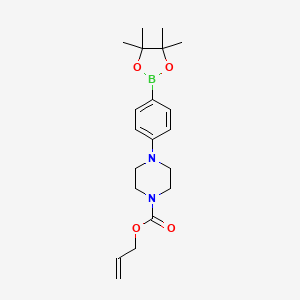

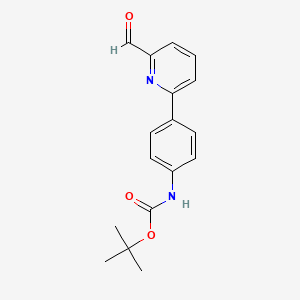

2-Bromo-4-methoxybenzo[d]thiazole is a chemical compound with the molecular formula C8H6BrNOS . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .

Synthesis Analysis

The synthesis of bromothiazoles, including 2-Bromo-4-methoxybenzo[d]thiazole, has been optimized and updated. The majority of these compounds are produced via sequential bromination and debromination steps . This complete family can now be produced without the use of elemental bromine .Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methoxybenzo[d]thiazole includes a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The IUPAC name for this compound is 2-bromo-4-methoxy-1,3-benzothiazole .Chemical Reactions Analysis

The synthesis of 2-Bromo-4-methoxybenzo[d]thiazole involves a series of chemical reactions, including bromination and debromination . These reactions are part of the broader family of reactions used to synthesize bromothiazoles .Physical And Chemical Properties Analysis

2-Bromo-4-methoxybenzo[d]thiazole has a molecular weight of 244.11 g/mol . It has a computed XLogP3-AA value of 3.4, indicating its lipophilicity . It has zero hydrogen bond donors and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 242.93535 g/mol . The topological polar surface area is 50.4 Ų . The heavy atom count is 12 .科学研究应用

抗惊厥药

一项研究重点介绍了喹唑啉并苯并噻唑的合成,展示了显著的抗惊厥活性,没有神经毒性或肝毒性,表明了衍生物在癫痫治疗中的潜力 (Ugale 等,2012)。

抗癌活性

4-取代甲氧基苯甲酰基-芳基-噻唑等衍生物已显示出针对黑色素瘤和前列腺癌细胞的改善的抗增殖活性,其机制涉及微管蛋白聚合的抑制 (Lu 等,2009)。

合成方法

已经对相关化合物的有效合成进行了研究,包括一项研究,该研究开发了一种合成 7-溴-3,3-二丁基-8-甲氧基-5-苯基-2,3-二氢苯并[b][1,4]噻卓平-4(5H)-酮的新途径,重点是改善反应时间和产率 (Du & Wu,2020)。

癌症的光动力疗法

一项关于用新的苯磺酰胺基取代的锌酞菁衍生物的研究表明,它具有很高的单线态氧量子产率,使其成为癌症治疗中光动力疗法的一个有希望的候选者 (Pişkin, Canpolat, & Öztürk,2020)。

缓蚀

通过 DFT 建模和蒙特卡罗模拟评估了碳酰肼席夫碱对钢腐蚀的抑制性能,表明了衍生物在工业应用中的潜力 (Obot 等,2016)。

抗菌和抗真菌活性

生物活性衍生物的合成和评估显示出有希望的镇痛、抗真菌和抗菌活性,表明它们在开发新的治疗剂中的适用性 (Vijaya Raj 等,2007)。

作用机制

Target of Action

Thiazole derivatives, to which 2-bromo-4-methoxybenzo[d]thiazole belongs, have been found to exhibit diverse biological activities . They act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . The exact interaction of 2-Bromo-4-methoxybenzo[d]thiazole with its targets would depend on the specific biological activity it exhibits.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that 2-bromo-4-methoxybenzo[d]thiazole may affect multiple pathways and have downstream effects on various cellular processes .

Result of Action

Given the diverse biological activities of thiazole derivatives, it can be inferred that 2-bromo-4-methoxybenzo[d]thiazole may have a range of effects at the molecular and cellular levels .

生化分析

Biochemical Properties

2-Bromo-4-methoxybenzo[d]thiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to exhibit antibacterial, antifungal, anti-inflammatory, and antitumor activities . The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body. Additionally, 2-Bromo-4-methoxybenzo[d]thiazole can bind to proteins involved in cell signaling pathways, thereby influencing cellular responses .

Cellular Effects

The effects of 2-Bromo-4-methoxybenzo[d]thiazole on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Furthermore, 2-Bromo-4-methoxybenzo[d]thiazole affects the expression of genes involved in inflammation, thereby reducing inflammatory responses in cells .

Molecular Mechanism

The molecular mechanism of action of 2-Bromo-4-methoxybenzo[d]thiazole involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain enzymes involved in the synthesis of nucleic acids, thereby preventing the proliferation of cancer cells . Additionally, 2-Bromo-4-methoxybenzo[d]thiazole can activate enzymes that promote the breakdown of harmful substances in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4-methoxybenzo[d]thiazole change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme temperatures or light . Long-term studies have shown that 2-Bromo-4-methoxybenzo[d]thiazole can have sustained effects on cellular function, including prolonged inhibition of cell growth and modulation of gene expression .

Dosage Effects in Animal Models

The effects of 2-Bromo-4-methoxybenzo[d]thiazole vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including liver damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

2-Bromo-4-methoxybenzo[d]thiazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can affect metabolic flux by altering the levels of metabolites involved in various biochemical processes. For instance, it can increase the production of reactive oxygen species, leading to oxidative stress in cells .

Transport and Distribution

The transport and distribution of 2-Bromo-4-methoxybenzo[d]thiazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Additionally, 2-Bromo-4-methoxybenzo[d]thiazole can be transported across cell membranes through active transport mechanisms .

Subcellular Localization

The subcellular localization of 2-Bromo-4-methoxybenzo[d]thiazole is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it influences cellular energy production and apoptosis . The subcellular distribution of 2-Bromo-4-methoxybenzo[d]thiazole is essential for its role in modulating cellular processes .

属性

IUPAC Name |

2-bromo-4-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCFJHNSAMCWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593073 | |

| Record name | 2-Bromo-4-methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3622-39-7 | |

| Record name | 2-Bromo-4-methoxybenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(4-Fluorophenyl)phenyl]methylaminehcl](/img/structure/B1341882.png)

![[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1341883.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine](/img/structure/B1341886.png)

![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane](/img/structure/B1341888.png)